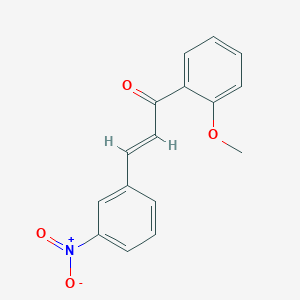

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(11-12)17(19)20/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUFVJLMBYHKBU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 2-methoxybenzaldehyde and 3-nitroacetophenone are used as starting materials.

Reaction Setup: Dissolve 2-methoxybenzaldehyde and 3-nitroacetophenone in ethanol.

Catalyst Addition: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture.

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Product Isolation: After completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid product is then filtered, washed, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.

Major Products Formed

Reduction: (2E)-1-(2-Methoxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Oxidation: (2E)-1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one lies in medicinal chemistry, particularly in the development of anti-cancer agents. The compound's structure suggests potential activity against certain types of cancer cells due to its ability to interact with specific biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of chalcones, the class to which this compound belongs, exhibit cytotoxic effects on cancer cells. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Application: Organic Photovoltaics

Chalcone derivatives have been investigated for their use in organic photovoltaic cells due to their ability to absorb light and generate charge carriers. A recent study explored the incorporation of such compounds into polymer blends, resulting in enhanced efficiency compared to traditional materials .

Biological Probes

The compound can also function as a chemical probe in biological studies. Its structure allows it to interact with various biological macromolecules, making it a candidate for studying protein-ligand interactions.

Case Study: Protein Interaction Studies

In a study examining the binding affinity of chalcone derivatives to specific proteins involved in disease pathways, researchers found that this compound exhibited promising results. The binding studies indicated that modifications to the chalcone structure could enhance selectivity for target proteins .

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its interaction with specific molecular targets. For example, its potential anticancer activity may involve the inhibition of enzymes or signaling pathways critical for cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Chalcone Derivatives

| Compound Name | Substituents (Ring A/Ring B) | IC50 (μM) | Key Properties |

|---|---|---|---|

| (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl) | 2-OCH₃ / 3-NO₂ | N/A | High electron-withdrawing capacity |

| Cardamonin | 2-OH, 4-OH / None | 4.35 | Highest inhibitory activity |

| Compound 2j | 4-Br, 5-I / 4-F | 4.703 | Optimal electronegativity |

| AVMNB Chalcone | 3′-OCH₃, 4′-OH / 3-NO₂ | N/A | Synergistic with antibiotics |

Table 2: Electronic Properties of Selected Chalcones

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl) | -6.12 | -2.44 | 3.68 |

| (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl) | -5.38 | -2.13 | 3.25 |

| (2E)-3-(3-Nitrophenyl)-1-[4-piperidin-1-yl] | -6.05 | -2.85 | 3.20 |

Research Findings and Implications

- Antibacterial Synergy : Nitro-substituted chalcones like AVMNB enhance antibiotic efficacy by disrupting bacterial efflux pumps or membrane integrity .

- SAR Trends : Methoxy groups at ortho positions (as in the target compound) may balance steric effects and electronic modulation, though hydroxyl groups generally offer superior bioactivity .

- Computational Validation : The nitro group’s electron-withdrawing nature stabilizes charge-transfer interactions, critical for binding to biological targets like HSP90 or bacterial enzymes .

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a methoxy group and a nitro group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHN

- CAS Number : 52549-48-1

The compound belongs to the class of chalcones, which are known for their diverse biological activities due to their structural characteristics, including an α,β-unsaturated carbonyl system.

The biological activity of this compound is believed to involve multiple mechanisms:

- Antimicrobial Activity : Studies indicate that chalcones can inhibit bacterial growth by disrupting cellular processes. The presence of the nitro group is thought to enhance this activity.

- Anticancer Properties : The compound may exert its anticancer effects through the inhibition of specific enzymes and signaling pathways crucial for cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines.

- Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cells. The IC values for various cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 20 |

The low IC values suggest potent anticancer activity, making it a candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of chalcones similar to this compound:

- Study on Antimicrobial Effects : A study published in MDPI demonstrated that chalcones with similar structures showed superior antibacterial activity compared to standard antibiotics like tetracycline and ciprofloxacin .

- Anticancer Research : Research indicates that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one?

Answer:

The compound is synthesized via Claisen-Schmidt condensation , a standard method for α,β-unsaturated ketones (enones). Key steps include:

- Reacting 2-methoxyacetophenone with 3-nitrobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol) .

- Optimizing reaction time (typically 6–12 hours) and temperature (60–80°C) to favor the thermodynamically stable E-isomer.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Basic: How can the E-configuration and purity of this compound be experimentally validated?

Answer:

- NMR Spectroscopy : The E-configuration is confirmed by the coupling constant (J = 12–16 Hz) between the α and β protons of the enone moiety in -NMR .

- X-ray Diffraction (XRD) : Single-crystal XRD provides unambiguous structural confirmation, including bond angles and dihedral angles between aromatic rings .

- FTIR : Stretching frequencies for C=O (~1650 cm) and conjugated C=C (~1600 cm) validate the enone structure .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and reactivity. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity in reactions .

- TD-DFT : Simulate UV-Vis spectra to correlate experimental λ values with electronic transitions .

Advanced: How do substituent positions (methoxy, nitro) influence biological activity or material properties?

Answer:

-

Structure-Activity Relationships (SAR) :

-

Nonlinear Optical (NLO) Properties : Methoxy and nitro groups enhance hyperpolarizability, making the compound a candidate for NLO materials .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Standardize Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and concentrations (e.g., 50–200 µg/mL) to minimize variability .

- Solvent Controls : Test compound solubility in DMSO/PBS to rule out solvent-induced artifacts.

- Synergistic Studies : Combine with known antibiotics (e.g., ampicillin) to identify potentiation effects .

Advanced: What crystallographic techniques resolve challenges in polymorphism or crystal packing analysis?

Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π) driving crystal packing .

- Packing Diagrams : Visualize molecular orientation (e.g., herringbone vs. layered arrangements) using software like CrystalExplorer .

- Thermal Analysis (DSC/TGA) : Detect polymorphic transitions or decomposition events during heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.